molecular formula C7H16O B3369324 4-Methyl-2-hexanol CAS No. 2313-61-3

4-Methyl-2-hexanol

Cat. No.: B3369324
CAS No.: 2313-61-3
M. Wt: 116.2 g/mol
InChI Key: KZUBXUKRWLMPIO-UHFFFAOYSA-N
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Description

4-Methyl-2-hexanol is an organic compound with the molecular formula C7H16O and a molecular weight of 116.2013 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also bears a methyl group at the fourth position. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-hexanol can be synthesized through several methods. One common approach involves the Grignard reaction , where 4-methyl-2-hexanone reacts with a Grignard reagent such as methylmagnesium bromide (MeMgBr) in the presence of a suitable solvent like diethyl ether . The reaction proceeds as follows:

4-Methyl-2-hexanone+MeMgBrThis compound\text{4-Methyl-2-hexanone} + \text{MeMgBr} \rightarrow \text{this compound} 4-Methyl-2-hexanone+MeMgBr→this compound

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of 4-methyl-2-hexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous conditions.

    Substitution: HX (HCl, HBr), in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: 4-Methyl-2-hexanone.

    Reduction: 4-Methylhexane.

    Substitution: 4-Methyl-2-chlorohexane or 4-Methyl-2-bromohexane.

Scientific Research Applications

4-Methyl-2-hexanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, which influences its solubility and reactivity. In biochemical systems, it can act as a substrate or inhibitor for enzymes that catalyze oxidation-reduction reactions, affecting metabolic pathways .

Comparison with Similar Compounds

    2-Methyl-2-hexanol: Similar structure but with the methyl group on the second carbon.

    4-Methyl-2-pentanol: Shorter carbon chain with similar functional groups.

    2-Hexanol: Lacks the methyl group on the fourth carbon.

Uniqueness: 4-Methyl-2-hexanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its secondary alcohol nature and the presence of a methyl group at the fourth position make it more reactive in certain chemical reactions compared to its isomers .

Properties

IUPAC Name

4-methylhexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6(2)5-7(3)8/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBXUKRWLMPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880737
Record name 4-methyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2313-61-3
Record name 2-Hexanol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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